GW694481
CAS No.: 1373353-95-7
Cat. No.: VC0529633
Molecular Formula: C21H18N4O2
Molecular Weight: 358.401
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1373353-95-7 |
|---|---|
| Molecular Formula | C21H18N4O2 |
| Molecular Weight | 358.401 |
| IUPAC Name | 4-anilino-7-(3,5-dimethyl-1,2-oxazol-4-yl)quinoline-3-carboxamide |
| Standard InChI | InChI=1S/C21H18N4O2/c1-12-19(13(2)27-25-12)14-8-9-16-18(10-14)23-11-17(21(22)26)20(16)24-15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,22,26)(H,23,24) |
| Standard InChI Key | QWDANQMCVSOTGM-UHFFFAOYSA-N |
| SMILES | O=C(C1=C(NC2=CC=CC=C2)C3=CC=C(C4=C(C)ON=C4C)C=C3N=C1)N |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
GW694481 is characterized by specific chemical and physical properties that define its behavior in biological systems. The compound is identified through several standard chemical identifiers and possesses distinct structural features that contribute to its biological activity.
Chemical Identification
GW694481 is formally identified by its CAS registry number 1373353-95-7 and has the IUPAC name 4-anilino-7-(3,5-dimethyl-1,2-oxazol-4-yl)quinoline-3-carboxamide. The compound is also known by several synonyms including GW-694481 and GW 694481 . These systematic identifications are essential for standardized reference in scientific literature and chemical databases.
Molecular Properties
The molecular formula of GW694481 is C21H18N4O2 with a molecular weight of 358.39-358.401 g/mol . The compound's exact mass has been determined to be 358.143 . At the structural level, GW694481 contains a quinoline core with specific functional groups that contribute to its biological activity. It contains an anilino group, a carboxamide moiety, and a dimethyloxazole substituent arranged in a specific configuration that enables its interaction with target proteins.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O2 |
| Molecular Weight | 358.39 g/mol |
| Exact Mass | 358.143 |
| Density | 1.31 g/cm³ |
| InChI | InChI=1S/C21H18N4O2/c1-12-19(13(2)27-25-12)14-8-9-16-18(10-14)23-11-17(21(22)26)20(16)24-15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,22,26)(H,23,24) |
| SMILES | O=C(C1=C(NC2=CC=CC=C2)C3=CC=C(C4=C(C)ON=C4C)C=C3N=C1)N |
Physical Characteristics
GW694481 typically exists as a solid powder at room temperature . Its physical appearance is consistent with many small molecule compounds used in pharmaceutical research. The stability profile indicates it remains stable under standard laboratory storage conditions when properly maintained.
Pharmacological Activity and Mechanism
GW694481 has been identified through pharmacological screening as having specific biological activities that make it potentially valuable for research and therapeutic development.
ApoA1 Upregulation
GW694481 is primarily recognized as a potent upregulator of Apolipoprotein A1 (ApoA1) with an EC170 value of 500 nM . This EC170 value represents the concentration at which the compound produces a 70% increase in ApoA1 expression . ApoA1 is the major protein component of high-density lipoprotein (HDL) particles, often referred to as "good cholesterol," which plays a crucial role in reverse cholesterol transport from peripheral tissues to the liver.
Relationship to BRD4 Research
Research Applications
The unique pharmacological profile of GW694481 positions it as a valuable tool in several research areas, particularly those focusing on lipid metabolism and potential therapeutic applications.
Cardiovascular Research
Given its ability to upregulate ApoA1, GW694481 has potential applications in cardiovascular research, particularly in studies investigating HDL metabolism and atherosclerosis. Upregulation of ApoA1 could potentially enhance reverse cholesterol transport, a key mechanism in preventing atherosclerotic plaque formation .
Drug Discovery Applications
| Form | Temperature | Stability Period |
|---|---|---|
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
The compound can be shipped at room temperature as it remains stable for a few days during ordinary shipping and time spent in customs .
Solubility Characteristics
GW694481 exhibits specific solubility characteristics that should be considered when preparing solutions for experiments:
| Solvent | Solubility |
|---|---|
| DMSO | Soluble (primary recommended solvent) |
| H₂O | May dissolve (test with small amount) |
| Ethanol | May dissolve (test with small amount) |
| DMF | May dissolve (test with small amount) |
For experiments requiring specific concentrations, the following table provides guidance on preparing stock solutions:
| Amount | Solvent Volume for Concentration |
|---|---|
| 1 mg | 2.7903 mL for 1 mM |
| 5 mg | 13.9513 mL for 1 mM |
| 10 mg | 27.9026 mL for 1 mM |
Formulation for In Vivo Applications
For in vivo research applications, several formulation options are available for compounds with low water solubility like GW694481:
-
Injection Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85
-
Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
These formulations provide options for different administration routes including intraperitoneal, intravenous, intramuscular, and subcutaneous injections.
GW694481 has been referenced in scientific literature focused on drug discovery and therapeutic development, particularly in the context of BET protein targeting.
Key Research Publications
The compound is cited in several important publications that provide context for its development and applications:
-
Liu Z, Wang P, Chen H, Wold EA, Tian B, Brasier AR, Zhou J. Drug Discovery Targeting Bromodomain-Containing Protein 4. J Med Chem. 2017 Jun 8;60(11):4533-4558 .
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Padmanabhan, B.; Mathur, S.; Manjula, R.; Tripathi, S. Bromodomain and extra-terminal (BET) family proteins: New therapeutic targets in major diseases J. Biosci. 2016, 41, 295–311 .
These publications place GW694481 within the broader context of research on BET protein inhibitors and modulators, an area that has seen significant growth due to the therapeutic potential of targeting epigenetic regulation mechanisms.
Related Compounds and Research
The search results reveal that GW694481 is mentioned in literature discussing BET inhibitors that have progressed to clinical trials for various indications, primarily in oncology but also in cardiovascular and metabolic diseases . This positions GW694481 within an important class of compounds with significant therapeutic potential.
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